molecular formula C13H16O2 B1518277 2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid CAS No. 1048919-66-9

2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid

Cat. No.: B1518277
CAS No.: 1048919-66-9
M. Wt: 204.26 g/mol
InChI Key: NOGUBTGKXFAAGO-UHFFFAOYSA-N
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Description

Molecular Geometry and Stereochemical Configuration

The molecular structure of 2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid exhibits a complex three-dimensional arrangement characterized by multiple stereochemical elements. The compound possesses the molecular formula C₁₃H₁₆O₂ with a molecular weight of 204.26 grams per mole, as confirmed by computational analysis. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid, reflecting its systematic structural organization.

The stereochemical configuration centers on the cyclopropane ring, which contains two asymmetric carbon centers at positions 1 and 2. The carbon at position 1 bears the carboxylic acid functional group, while the carbon at position 2 is substituted with the 4-isopropylphenyl moiety. The three-membered ring enforces a rigid planar geometry, as defined by the fundamental geometric principle that three points determine a plane. This planar constraint eliminates conformational flexibility within the cyclopropane ring itself, concentrating stereochemical considerations on the relative spatial arrangements of the substituents.

The compound's Simplified Molecular Input Line Entry System representation, CC(C)C1=CC=C(C=C1)C2CC2C(=O)O, provides a two-dimensional description of the connectivity pattern. However, the three-dimensional structure reveals critical stereochemical relationships that influence the compound's chemical behavior. The International Chemical Identifier string, InChI=1S/C13H16O2/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15), encodes the complete stereochemical information necessary for unambiguous structural identification.

Cyclopropane Ring Strain Analysis

The cyclopropane ring system in 2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid experiences substantial ring strain that fundamentally alters its chemical reactivity compared to unstrained aliphatic systems. Experimental measurements based on heats of combustion studies have established that the total ring strain in cyclopropane reaches approximately 28 kilocalories per mole. This significant strain energy represents nearly one-third the strength of a typical carbon-carbon single bond, which averages approximately 88 kilocalories per mole.

Recent theoretical investigations using high-level quantum chemical methods have provided more detailed insights into the components of cyclopropane ring strain. Advanced computational studies employing complete sets of homodesmotic reactions have determined that the ring strain energy for methylcyclopropanes lies within the range of 117.0 to 146.1 kilojoules per mole, with the base ring strain energy component measuring 117.9 ± 0.3 kilojoules per mole. These values demonstrate remarkable consistency across different substitution patterns, indicating that the fundamental ring strain remains largely independent of substituent identity.

The strain in cyclopropane systems arises from two primary sources: angle strain and torsional strain. Angle strain results from the forced deviation of carbon-carbon-carbon bond angles from the ideal tetrahedral angle of 109.5 degrees to the geometrically constrained 60 degrees imposed by the three-membered ring. Torsional strain emerges from the eclipsed arrangement of all carbon-hydrogen bonds around the ring, which prevents the adoption of the energetically favorable staggered conformations observed in acyclic systems.

Table 1: Ring Strain Energies in Cyclopropane Systems

System Ring Strain Energy (kJ/mol) Method Reference
Cyclopropane 117.4 Combustion calorimetry
Methylcyclopropanes 117.0-146.1 G4 composite method
Base ring strain (RSE) 117.9 ± 0.3 Homodesmotic reactions

Substituent Electronic Effects of 4-Isopropylphenyl Group

The 4-isopropylphenyl substituent in 2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid exerts significant electronic influences on the overall molecular system through both inductive and resonance mechanisms. The isopropyl group, positioned para to the cyclopropane attachment point on the benzene ring, functions as an electron-donating substituent with well-characterized electronic parameters. According to established Hammett constant measurements, the isopropyl group exhibits a meta sigma value of -0.07 and a para sigma value of -0.15, confirming its electron-donating character.

The electronic interaction between the phenyl ring and the cyclopropane system creates a complex network of sigma-pi orbital interactions that significantly influence the compound's spectroscopic and chemical properties. Computational studies on related phenylcyclopropane systems using Complete Active Space Self-Consistent Field and Density Functional Theory methods have revealed substantial sigma-pi interaction effects. These interactions result in significant delocalization of electron density between the aromatic system and the strained cyclopropane ring, leading to stabilization of certain electronic states and modification of the compound's reactivity profile.

The presence of the 4-isopropylphenyl group introduces additional steric considerations that influence the overall molecular conformation. The isopropyl substituent, with its branched structure and significant steric bulk, can influence the preferred orientations of the phenyl ring relative to the cyclopropane plane. This steric effect, combined with the electronic interactions, creates a complex energy landscape that determines the compound's preferred conformational states and affects its chemical behavior in various reaction environments.

Table 2: Electronic Parameters of Relevant Substituents

Substituent σmeta σpara σI Character
Isopropyl -0.07 -0.15 -0.03 Electron-donating
Methyl -0.07 -0.17 -0.04 Electron-donating
Phenyl 0.06 -0.01 0.10 Weakly electron-withdrawing

Comparative Analysis with Related Cyclopropane Carboxylic Acids

The structural characteristics of 2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid can be effectively understood through systematic comparison with related cyclopropane carboxylic acid derivatives. The parent compound, cyclopropanecarboxylic acid, serves as the fundamental reference structure with the molecular formula C₄H₆O₂ and registry number 1759-53-1. This simple system exhibits the basic ring strain characteristics inherent to all cyclopropane carboxylic acids while lacking the electronic complications introduced by aromatic substituents.

The introduction of a phenyl substituent at the 2-position, as observed in 2-phenylcyclopropanecarboxylic acid (registry number 939-90-2), provides direct insight into the effects of aromatic substitution. This compound, with molecular formula C₁₀H₁₀O₂ and molecular weight 162.18 grams per mole, demonstrates how phenyl substitution influences both the electronic structure and the stereochemical complexity of the cyclopropane system. The compound exists in multiple stereoisomeric forms, including both cis and trans configurations, highlighting the importance of stereochemical considerations in substituted cyclopropane carboxylic acids.

The progression from simple phenyl substitution to the more complex 4-isopropylphenyl substitution pattern observed in the target compound illustrates the cumulative effects of multiple substituent modifications. The additional isopropyl group introduces both electronic and steric perturbations that modify the compound's behavior relative to the simpler phenyl-substituted analog. Comparative analysis of molecular weights reveals the systematic progression: cyclopropanecarboxylic acid (86.09 g/mol), 2-phenylcyclopropanecarboxylic acid (162.18 g/mol), and 2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid (204.26 g/mol).

Table 3: Comparative Structural Data for Related Cyclopropane Carboxylic Acids

Compound Molecular Formula Molecular Weight (g/mol) CAS Registry Number Key Structural Features
Cyclopropanecarboxylic acid C₄H₆O₂ 86.09 1759-53-1 Base cyclopropane system
2-Phenylcyclopropanecarboxylic acid C₁₀H₁₀O₂ 162.18 939-90-2 Phenyl substitution
2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid C₁₃H₁₆O₂ 204.26 1048919-66-9 4-Isopropylphenyl substitution

The stereochemical complexity increases substantially with aromatic substitution, as evidenced by the existence of both cis and trans isomers in 2-phenylcyclopropanecarboxylic acid systems. The target compound, bearing the 4-isopropylphenyl substituent, inherits this stereochemical complexity while introducing additional conformational considerations arising from the isopropyl group's rotational freedom. This progression demonstrates how systematic structural modifications can be used to fine-tune the electronic and steric properties of cyclopropane carboxylic acid derivatives for specific applications in synthetic chemistry and pharmaceutical research.

Properties

IUPAC Name

2-(4-propan-2-ylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O2/c1-8(2)9-3-5-10(6-4-9)11-7-12(11)13(14)15/h3-6,8,11-12H,7H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGUBTGKXFAAGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid, a compound with notable structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, focusing on anti-inflammatory properties, kinase inhibition, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a cyclopropane ring, which is known for its unique strain and reactivity. The presence of the propan-2-yl and phenyl groups enhances its lipophilicity, potentially affecting its interaction with biological targets.

Biological Activity Overview

The biological activity of 2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid has been evaluated in various studies, highlighting its role as an anti-inflammatory agent and its interaction with specific kinases.

Anti-inflammatory Activity

Research indicates that compounds similar to 2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid exhibit significant anti-inflammatory effects. For example, related compounds have shown IC50 values below 50 µM in inhibiting inflammatory pathways such as NF-κB/AP-1 activation in cell-based assays . The anti-inflammatory mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of cytokine production.

Kinase Inhibition

The compound's structural features suggest potential interactions with various kinases involved in inflammatory responses. Preliminary studies have indicated that it may act as a dual inhibitor of specific kinases, contributing to its anti-inflammatory profile. For instance, molecular modeling studies have predicted binding affinities to mitogen-activated protein kinases (MAPKs), including ERK2 and p38α .

Study 1: In Vivo Anti-inflammatory Effects

In a carrageenan-induced paw edema model, compounds structurally related to 2-[4-(propan-2-yl)phenyl]cyclopropane-1-carboxylic acid demonstrated significant reduction in edema with dosages around 10 mg/kg. This study highlighted the compound's potential therapeutic application in treating inflammatory conditions without causing gastric ulcerogenic effects .

Study 2: Kinase Interaction Analysis

A detailed analysis using molecular docking techniques revealed that the compound could effectively bind to key residues in MAPKs, suggesting a mechanism for its anti-inflammatory action. The binding affinities were confirmed through additional computational methods .

Data Tables

Activity IC50 Value (µM) Target Reference
NF-κB/AP-1 Inhibition<50Cell-based assays
COX-2 Inhibition47Enzymatic assay
Kinase Binding AffinityVariesERK2, p38α

Comparison with Similar Compounds

Table 1: Structural Comparison of Cyclopropane Carboxylic Acid Derivatives

Compound Name Molecular Formula Molar Mass (g/mol) Substituents on Cyclopropane/Phenyl Ring CAS Number Key Features
2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid C₁₃H₁₆O₂ 204.27 Para-isopropylphenyl 2094225-55-3 Chiral, hydrophobic substituent
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid C₁₀H₈ClFO₂ 214.62 4-Chloro-2-fluorophenyl 869970-64-9 Halogenated, higher acidity (pKa ~3.81)
2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid C₈H₈O₂S 168.21 Thiophene ring - Heterocyclic, sulfur-containing
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid C₁₁H₈F₄O₂ 248.17 2-Fluoro-4-(trifluoromethyl)phenyl 1274902-10-1 Highly fluorinated, lipophilic
2-Propylcyclopropane-1-carboxylic acid C₇H₁₂O₂ 128.17 Propyl group 1821758-03-5 Aliphatic substituent

Key Observations :

  • Substituent Diversity : The target compound’s para-isopropylphenyl group contrasts with halogenated (e.g., Cl, F), heterocyclic (thiophene), or aliphatic (propyl) groups in analogues. These substituents influence solubility, steric effects, and electronic properties.
  • Chirality: Unlike most analogues, the target compound is explicitly noted as chiral, which may enhance its utility in asymmetric synthesis .

Physicochemical Properties

Table 2: Physicochemical Data Comparison

Compound Name Density (g/cm³) Boiling Point (°C) pKa
2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid - - -
1-(4-Chloro-2-fluorophenyl)cyclopropane-1-carboxylic acid 1.487 (predicted) 331.7 (predicted) 3.81 ± 0.20
2-(Thiophen-2-yl)cyclopropane-1-carboxylic acid - - -
1-(2-Fluoro-4-(trifluoromethyl)phenyl)cyclopropanecarboxylic acid - - -

Key Observations :

  • Acidity : The halogenated analogue (CAS 869970-64-9) exhibits a lower pKa (~3.81) compared to typical carboxylic acids (~4.5–5), likely due to electron-withdrawing effects of Cl and F substituents . Data for the target compound is unavailable, but its isopropyl group (electron-donating) may slightly increase pKa.
  • Thermal Stability : The high predicted boiling point of 331.7°C for the chloro-fluoro derivative suggests strong intermolecular forces (e.g., dipole-dipole interactions) .

Preparation Methods

General Synthetic Strategies

The synthesis of 2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid typically follows these core steps:

  • Construction of the substituted phenyl ring (with a para-isopropyl group)
  • Cyclopropanation of the aromatic side chain (usually a styrene derivative)
  • Introduction or transformation of the carboxylic acid functionality

The following table summarizes the main synthetic approaches and reagents commonly employed for similar cyclopropane carboxylic acids:

Step Method/Reaction Type Typical Reagents/Conditions Reference
Synthesis of para-isopropylstyrene Friedel–Crafts alkylation or Suzuki coupling Isopropyl halide, AlCl₃, or Pd catalyst
Cyclopropanation Simmons–Smith or Corey–Chaykovsky reaction Diiodomethane/Zn–Cu or sulfonium ylides
Carboxylation Carboxylation of cyclopropyl intermediates CO₂, Grignard reagents, or hydrolysis steps

Detailed Preparation Methods

3.1. Synthesis of 4-(Propan-2-yl)styrene

  • Friedel–Crafts Alkylation: Para-isopropylation of benzene using isopropyl chloride and aluminum chloride yields cumene, which can be further functionalized to introduce a vinyl group via halogenation and dehydrohalogenation.
  • Suzuki Coupling: Coupling of 4-bromostyrene with isopropylboronic acid using a palladium catalyst provides the desired substituted styrene.

3.2. Cyclopropanation of 4-(Propan-2-yl)styrene

  • Simmons–Smith Reaction: The most common method for cyclopropanation involves treating the styrene derivative with diiodomethane and a zinc–copper couple, yielding the cyclopropane ring on the side chain.
  • Alternative Methods: Cyclopropanation can also be achieved using diazo compounds and transition metal catalysts (e.g., Rh₂(OAc)₄), but the Simmons–Smith method is preferred for its selectivity and mild conditions.

Introduction of the Carboxylic Acid Group

  • Carboxylation of Cyclopropyl Grignard: The cyclopropyl derivative can be converted to a Grignard reagent, which is then quenched with carbon dioxide to introduce the carboxylic acid group.
  • Hydrolysis of Nitrile Intermediates: Alternatively, a nitrile group can be introduced during cyclopropanation, followed by acidic or basic hydrolysis to yield the carboxylic acid.

Example Synthetic Route

Below is a representative synthetic sequence for 2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid, based on established methods for related compounds:

Step Reaction Conditions/Reagents Yield (%) Notes
1 4-isopropylbenzaldehyde → 4-isopropylstyrene Wittig reaction or dehydration 70–85 Commercially available starting material
2 4-isopropylstyrene → cyclopropane derivative Simmons–Smith (CH₂I₂, Zn–Cu) 60–80 Stereochemistry controlled by reaction setup
3 Cyclopropane derivative → carboxylic acid Grignard formation, CO₂ quench 50–75 Acid workup required

Stereochemistry and Isomer Separation

Cyclopropanation of styrene derivatives can yield both cis- and trans-isomers. The physical properties (e.g., melting points) and biological activities of these isomers can differ significantly. For 2-phenyl-cyclopropane-1-carboxylic acids, the trans-isomer (m.p. 91°C) and cis-isomer (m.p. 105°C) can be separated by crystallization or chromatography, and their identities confirmed by UV absorption and coacervate action.

Research Findings and Observations

  • Yields and selectivity depend strongly on the cyclopropanation method and the nature of substituents on the aromatic ring.
  • The Simmons–Smith reaction remains the method of choice for high selectivity and moderate to good yields.
  • Stereochemical outcomes can be influenced by the choice of solvent, temperature, and the use of chiral auxiliaries or catalysts.
  • Isomeric purity is crucial for biological studies, as cis- and trans-isomers can exhibit distinct physiological activities.

Summary Table: Key Data for Preparation

Parameter Value/Observation Reference
Molecular Formula C₁₃H₁₆O₂
Molecular Weight 204.26 g/mol
Melting Point (cis/trans) 105°C / 91°C (for 2-phenyl analogs)
Preferred Cyclopropanation Simmons–Smith (CH₂I₂, Zn–Cu)
Carboxylation Method Grignard reagent + CO₂
Typical Yield (overall) 30–50% (multi-step, unoptimized)
Isomer Separation Crystallization, chromatography
Analytical Confirmation UV spectroscopy, melting point, NMR

Q & A

Q. What strategies improve its stability in formulation for in vivo studies?

  • Lyophilization with cryoprotectants (trehalose) enhances solid-state stability. For liquid formulations, use pH-adjusted buffers (pH 6.5–7.4) to prevent carboxylic acid degradation. Accelerated stability studies (40°C/75% RH) identify optimal storage conditions .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
2-[4-(Propan-2-yl)phenyl]cyclopropane-1-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.